1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Overview
Description
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amino group, and a fluorophenyl group
Scientific Research Applications
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on the structure, it can be inferred that it might undergo various chemical reactions such as electrophilic aromatic substitution . The compound might form sigma bonds with its targets, leading to changes in their function .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound might play a role in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound might be involved, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions could significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like methanol or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- 1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- 1-[2-Amino-1-(3-methyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Uniqueness
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-[2-amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-2-9(6-11)12(7-15)16-5-4-10(8-16)13(17)18/h1-3,6,10,12H,4-5,7-8,15H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHSLLFICFTBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661398 | |
Record name | 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-93-5 | |
Record name | 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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